7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core with a 3-chlorophenyl-substituted piperazine moiety attached via a carbonyl group at position 5. A methyl group is present at position 5, and a phenyl group occupies position 2 (Figure 1). Its structural framework is designed to optimize interactions with central nervous system (CNS) targets, particularly serotonin receptors, given the pharmacological relevance of arylpiperazine derivatives in antidepressants like Trazodone .
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-27-15-20(22-21(16-27)24(32)30(26-22)18-7-3-2-4-8-18)23(31)29-12-10-28(11-13-29)19-9-5-6-17(25)14-19/h2-9,14-16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAUJVFKXXKTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Moiety
The nature and position of substituents on the piperazine ring significantly influence biological activity and pharmacokinetics. Key analogs include:
| Compound Name | Piperazine Substituent | Position 5 Substituent | Core Structure | CAS Number | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | Methyl | Pyrazolo[4,3-c]pyridin-3-one | - | ~443.87 g/mol* |
| 5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one | 2-Fluorophenyl | Ethyl | Pyrazolo[4,3-c]pyridin-3-one | 921880-71-9 | 457.90 g/mol |
| 7-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one | 4-Fluorophenyl | Methyl | Pyrazolo[4,3-c]pyridin-3-one | 921573-98-0 | 431.46 g/mol |
| BB68514 (7-[4-(2-Chloro-6-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[...]) | 2-Chloro-6-fluorobenzoyl | Methyl | Pyrazolo[4,3-c]pyridin-3-one | 1021026-62-9 | 493.92 g/mol |
Notes:
- Halogen Effects : The 3-chlorophenyl group in the target compound may enhance receptor binding affinity compared to fluorophenyl analogs due to chlorine’s larger atomic radius and electron-withdrawing properties .
- Complex Substituents : BB68514 () incorporates a benzoyl group, which may improve solubility but increase molecular weight, affecting blood-brain barrier permeability.
Core Heterocycle Modifications
The pyrazolo-pyridinone core distinguishes the target compound from analogs with pyrazolo-pyrimidinone or pyrano-pyrazole frameworks:
Key Differences :
- Ring Size and Rigidity: The pyrazolo[4,3-c]pyridin-3-one core offers a planar structure conducive to π-π stacking with aromatic residues in receptor binding pockets, whereas pyrano-pyrazoles () introduce oxygen atoms that may alter hydrogen-bonding interactions .
Position 5 Substituent Effects
The methyl group at position 5 in the target compound contrasts with ethyl () or hydrogen (e.g., MK7 in ) substituents:
Comparison with Analogs :
- Trazodone derivatives () use mechanochemical synthesis under phase-transfer catalysis (PTC), achieving higher yields (46%) than traditional methods .
- Fluorophenyl analogs () require halogen-specific protection-deprotection steps, increasing synthesis complexity .
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